Cas no 1286718-49-7 (1-(4-phenylpiperazin-1-yl)-2-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-ylethan-1-one)
1-(4-phenylpiperazin-1-yl)-2-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-ylethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-phenylpiperazin-1-yl)-2-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-ylethan-1-one
- 1286718-49-7
- VU0627387-1
- 1-(4-phenylpiperazin-1-yl)-2-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)ethanone
- AKOS021968315
- 1-(4-phenylpiperazin-1-yl)-2-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)ethanone
- 1-(4-phenylpiperazin-1-yl)-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-one
- F3407-5030
-
- Inchi: 1S/C18H18N4O2S/c23-15(17-19-20-18(24-17)16-7-4-12-25-16)13-21-8-10-22(11-9-21)14-5-2-1-3-6-14/h1-7,12H,8-11,13H2
- InChI Key: PQFMAJFEZUZJQU-UHFFFAOYSA-N
- SMILES: C(N1CCN(C2=CC=CC=C2)CC1)C(=O)C1=NN=C(C2SC=CC=2)O1
Computed Properties
- Exact Mass: 354.11504700g/mol
- Monoisotopic Mass: 354.11504700g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 452
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 90.7Ų
1-(4-phenylpiperazin-1-yl)-2-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-ylethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3407-5030-2μmol |
1-(4-phenylpiperazin-1-yl)-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-one |
1286718-49-7 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F3407-5030-1mg |
1-(4-phenylpiperazin-1-yl)-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-one |
1286718-49-7 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F3407-5030-2mg |
1-(4-phenylpiperazin-1-yl)-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-one |
1286718-49-7 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F3407-5030-3mg |
1-(4-phenylpiperazin-1-yl)-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-one |
1286718-49-7 | 3mg |
$63.0 | 2023-09-10 |
1-(4-phenylpiperazin-1-yl)-2-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-ylethan-1-one Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 1-(4-phenylpiperazin-1-yl)-2-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-ylethan-1-one
Comprehensive Overview of 1-(4-phenylpiperazin-1-yl)-2-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)ethan-1-one (CAS No. 1286718-49-7)
The compound 1-(4-phenylpiperazin-1-yl)-2-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)ethan-1-one (CAS No. 1286718-49-7) is a structurally complex molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. Its unique combination of a phenylpiperazine moiety, a 1,3,4-oxadiazole ring, and a thiophene group makes it a promising candidate for various pharmacological applications. Researchers are particularly interested in its potential as a modulator of central nervous system (CNS) targets, given the well-documented role of phenylpiperazine derivatives in neuropharmacology.
In recent years, the demand for novel heterocyclic compounds like 1-(4-phenylpiperazin-1-yl)-2-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)ethan-1-one has surged, driven by the need for innovative therapeutic agents. The 1,3,4-oxadiazole scaffold, in particular, is known for its bioisosteric properties, often serving as a replacement for ester or amide functionalities in drug design. This versatility has led to its incorporation into numerous drug candidates targeting a wide range of diseases, from metabolic disorders to infectious diseases.
The thiophene ring in this compound further enhances its pharmacological profile. Thiophene-containing compounds are frequently explored for their antimicrobial, anti-inflammatory, and anticancer properties. When combined with the phenylpiperazine moiety, which is often associated with serotonin and dopamine receptor interactions, the resulting molecule exhibits a multifaceted mechanism of action. This dual functionality aligns with current trends in polypharmacology, where multi-target drugs are increasingly favored over single-target agents.
From a synthetic chemistry perspective, the preparation of 1-(4-phenylpiperazin-1-yl)-2-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)ethan-1-one involves a series of well-optimized reactions. The 1,3,4-oxadiazole ring is typically constructed via cyclization of diacylhydrazines, while the phenylpiperazine group is introduced through nucleophilic substitution reactions. These synthetic routes are not only efficient but also scalable, making the compound accessible for further biological evaluation.
In the context of drug discovery, the physicochemical properties of CAS No. 1286718-49-7 are noteworthy. The compound exhibits a balanced lipophilicity, which is crucial for blood-brain barrier penetration—a key consideration for CNS-targeted therapies. Additionally, its molecular weight and polar surface area fall within the desirable ranges for oral bioavailability, as per Lipinski's rule of five. These attributes make it a viable candidate for preclinical development.
The growing interest in 1-(4-phenylpiperazin-1-yl)-2-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)ethan-1-one is also reflected in the increasing number of patent filings and research publications. Scientists are exploring its potential as a lead compound for treating neurological disorders such as anxiety, depression, and schizophrenia. The phenylpiperazine moiety's affinity for serotonin receptors (e.g., 5-HT1A and 5-HT2A) suggests that this compound could modulate mood and cognition, addressing unmet medical needs in mental health.
Another area of exploration is the compound's potential antimicrobial activity. The 1,3,4-oxadiazole and thiophene rings are known to disrupt microbial cell membranes and inhibit essential enzymes. With the rise of antibiotic resistance, novel scaffolds like this are urgently needed to combat multidrug-resistant pathogens. Preliminary studies indicate that CAS No. 1286718-49-7 exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, though further mechanistic studies are warranted.
In summary, 1-(4-phenylpiperazin-1-yl)-2-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)ethan-1-one represents a compelling example of modern drug design. Its hybrid structure, combining a phenylpiperazine, 1,3,4-oxadiazole, and thiophene, offers multiple avenues for therapeutic intervention. As research progresses, this compound may emerge as a cornerstone in the development of next-generation CNS drugs and antimicrobial agents, addressing some of the most pressing challenges in healthcare today.
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